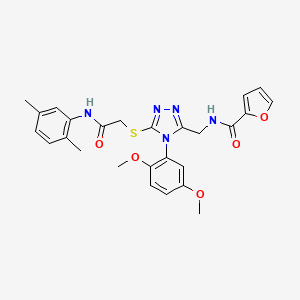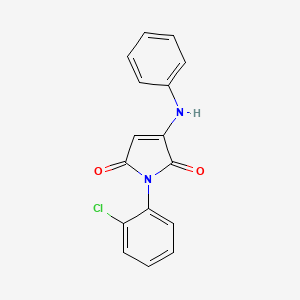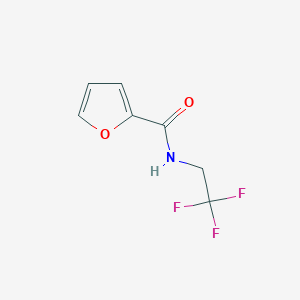![molecular formula C15H10F3N3O5S B2649989 2-(2,4-dinitrophenylthio)-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 459181-94-3](/img/structure/B2649989.png)
2-(2,4-dinitrophenylthio)-N-[3-(trifluoromethyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dinitrophenylthio)-N-[3-(trifluoromethyl)phenyl]acetamide, also known as DTNB-trifluoroacetate, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of thiol-reactive compounds, which are widely used in biochemical and physiological studies.
Aplicaciones Científicas De Investigación
Energetic Materials Research Research into energetic materials has explored derivatives of nitrophenyl compounds. Klapötke et al. (2015) investigated the synthesis and energetic properties of diazo-dinitrophenol derivatives, demonstrating their potential in the field of energetic materials through analyses of their thermal stability and sensitivity to impact and friction. This research provides a foundation for further exploration into the use of nitrophenyl derivatives in energetic material applications (Klapötke, T., Andreas Preimesser, & Jörg Stierstorfer, 2015).
Optical and Electronic Material Research The study of optical and electronic materials has also benefited from research on nitrophenyl derivatives. Jansukra et al. (2021) synthesized and characterized 2-Chloro-N-(2,4-dinitrophenyl) acetamide, examining its crystal structure, intermolecular interactions, and optical properties in various solvents. The findings contribute to understanding solvatochromic effects and the potential application of such compounds in developing optical materials (Jansukra, P., et al., 2021).
Anticancer and Bioactive Compound Synthesis In the field of medicinal chemistry, derivatives of nitrophenyl compounds have been explored for their potential as anticancer agents. Sharma et al. (2018) synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, assessing its structure and anticancer activity through molecular docking analysis. The compound exhibited promising activity against the VEGFr receptor, highlighting the therapeutic potential of nitrophenyl derivatives in anticancer drug development (Sharma, G., et al., 2018).
Propiedades
IUPAC Name |
2-(2,4-dinitrophenyl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N3O5S/c16-15(17,18)9-2-1-3-10(6-9)19-14(22)8-27-13-5-4-11(20(23)24)7-12(13)21(25)26/h1-7H,8H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYLAOWRNNSCSMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CSC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(7-Nitro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-ethanone](/img/structure/B2649906.png)
![(1S,3R,4R)-3-Azidobicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B2649909.png)
![2-methoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)benzamide](/img/structure/B2649912.png)

![2-Chloro-5-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid](/img/structure/B2649915.png)
![1-[3-(Phenoxymethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2649916.png)







![Benzo[b]thiophen-2-yl(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2649930.png)